1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol

β-Adrenoceptor pharmacology Structure-activity relationship Thienylethanolamine

Researchers investigating β-adrenoceptor pharmacology face a critical challenge in confirming assay specificity, where nonspecific interactions often confound results. This 3-chloro thienylethanolamine isomer serves as the definitive negative control. Key advantages: • Inactive Isomer: C3 substitution abolishes β-blockade, enabling true baseline validation. • Synthetic Utility: Chloro handle permits cross-coupling for focused SAR library expansion. • Quality Control: Effectively resolves from the active 4-chloro analog in HPLC/GC-MS methods.

Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
CAS No. 62673-44-3
Cat. No. B15366586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol
CAS62673-44-3
Molecular FormulaC9H14ClNOS
Molecular Weight219.73 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=C(C=CS1)Cl)O
InChIInChI=1S/C9H14ClNOS/c1-6(2)11-5-8(12)9-7(10)3-4-13-9/h3-4,6,8,11-12H,5H2,1-2H3
InChIKeyPGTJDGZYRNIXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol: Structural Identity and Profile


1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol (CAS: 62673-44-3) is a halogenated thienylethanolamine derivative characterized by a 3-chloro substituted thiophene ring and an isopropylaminoethanol side chain. It belongs to a class of compounds historically investigated for β-adrenoceptor blocking activity [1], though its specific substitution pattern results in negligible activity [2]. Its molecular formula is C9H14ClNOS, with a molecular weight of 219.73 g/mol .

1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol: Substitution Specificity


Within the thienylethanolamine class, β-adrenoceptor blocking potency is exquisitely sensitive to the position and number of halogen substituents on the thiophene ring. Compounds bearing halogen atoms at the C4 or C5 positions exhibit substantial activity comparable to the clinical β-blocker propranolol [1]. In stark contrast, C3 halogen substitution (as in the target compound) abolishes β-blocking activity [2]. Consequently, 1-(3-chloro-2-thienyl)-2-isopropylaminoethanol cannot be substituted for active β-blocking thienylethanolamines in pharmacological studies or therapeutic applications, necessitating its differentiated use as a negative control or synthetic intermediate.

1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol: Key Differentiation Evidence


C3 Chloro Substitution Eliminates β-Blockade

In a comparative study of halogenated N-isopropyl-2-amino-1-(2-thienyl)ethanols, monohalo substitution at the C4 or C5 positions of the thiophene ring produced β-adrenoceptor blocking activity comparable to propranolol, whereas compounds with halogen substitution at the C3 position were 'practically devoid of activity' [1]. This structure-activity relationship establishes that the 3-chloro substitution in the target compound serves as a potent negative determinant of β-blockade.

β-Adrenoceptor pharmacology Structure-activity relationship Thienylethanolamine

Chloro Substituent Enables Efficient Cross-Coupling

The chlorine atom at the 3-position of the thiophene ring is amenable to palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling protocols optimized for aryl chlorides, reactions with thiophene- and furanboronic acids proceed in 'near quantitative yield' with catalyst loadings as low as 0.1–1 mol% [1]. This reactivity profile contrasts with non-halogenated thienylethanolamines, which lack this synthetic handle.

Synthetic methodology Cross-coupling Medicinal chemistry building block

Physicochemical Distinction Between Positional Isomers

While the 3-chloro and 4-chloro positional isomers share the same molecular formula and calculated boiling point (~336.9°C at 760 mmHg), differences in predicted density may exist. For the 3-chloro isomer, density is estimated at 1.2±0.1 g/cm³ , whereas the 4-chloro isomer lacks reported density data in the same source. Such physicochemical variations, though subtle, can impact chromatographic separation and formulation behavior.

Physicochemical characterization Analytical reference standard Isomer identification

1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol: Validated Application Scenarios


Negative Control for β-Adrenoceptor Assays

Utilize 1-(3-chloro-2-thienyl)-2-isopropylaminoethanol as a structurally matched, inactive control compound to validate assay specificity for β-blocker activity [1]. Its lack of β-adrenoceptor antagonism ensures that observed effects of test compounds are not due to nonspecific interactions.

Synthetic Intermediate for Cross-Coupling

Employ the chloro substituent as a reactive handle in Suzuki-Miyaura or other cross-coupling reactions to install aryl, heteroaryl, or alkyl groups [2]. This strategy facilitates the generation of diverse thienylethanolamine libraries for SAR studies.

Reference Standard for Positional Isomer Analysis

Use the 3-chloro isomer as a reference standard in HPLC or GC-MS methods to differentiate it from the 4-chloro analog (CAS 62673-46-5) in quality control of thienylethanolamine batches .

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